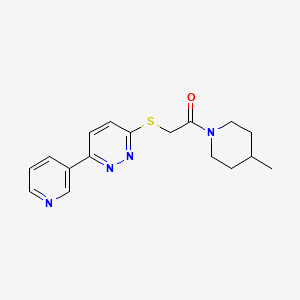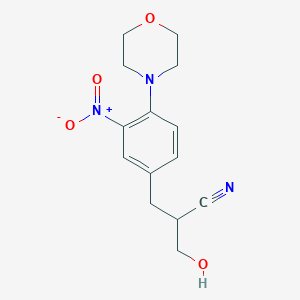
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a nitrobenzyl derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not fully understood. However, it is believed that 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile exerts its biological effects by interacting with specific cellular targets. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit a range of biochemical and physiological effects. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to induce apoptosis in cancer cells. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antibacterial activity against a range of bacterial strains. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been shown to exhibit anti-inflammatory activity.
实验室实验的优点和局限性
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is relatively easy to synthesize and has a high yield. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also stable under a range of conditions, making it suitable for use in various assays. However, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has some limitations. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not water-soluble, which can limit its use in certain experiments. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. One potential direction is the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy. Another potential direction is the investigation of the antibacterial properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. Additionally, the mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be further elucidated to better understand its biological effects. Finally, the synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile could be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, or 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, is a promising chemical compound that has potential applications in various fields. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research. The synthesis method of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments, but also has some limitations. There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, including the development of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile as a photosensitive agent for cancer therapy and the investigation of its antibacterial properties.
合成方法
The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-morpholino-3-nitrobenzaldehyde with 3-hydroxypropanenitrile in the presence of a base catalyst. This results in the formation of 3-hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been optimized to achieve high yield and purity.
科学研究应用
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has also been investigated for its potential use as a photosensitive agent for cancer therapy. The unique properties of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile make it a promising candidate for further research.
属性
IUPAC Name |
2-(hydroxymethyl)-3-(4-morpholin-4-yl-3-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-12(10-18)7-11-1-2-13(14(8-11)17(19)20)16-3-5-21-6-4-16/h1-2,8,12,18H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPLLLJQVVAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CC(CO)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)
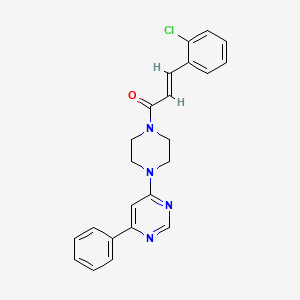

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
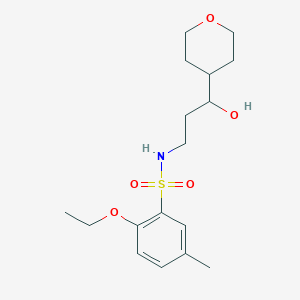
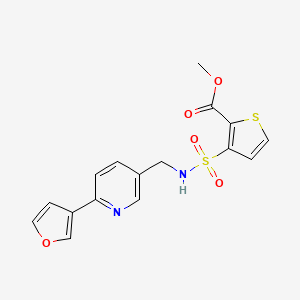
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
